
N-(2,4,6-Trinitrophenyl)-O-phenetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-Trinitrophenyl)-O-phenetidine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trinitrophenyl group attached to an O-phenetidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trinitrophenyl)-O-phenetidine typically involves the nitration of phenetidine followed by the introduction of the trinitrophenyl group. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
化学反応の分析
Types of Reactions: N-(2,4,6-Trinitrophenyl)-O-phenetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted phenetidine compounds.
科学的研究の応用
Chemistry: N-(2,4,6-Trinitrophenyl)-O-phenetidine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the field of anticancer agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(2,4,6-Trinitrophenyl)-O-phenetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of nitro groups allows it to participate in redox reactions, which can influence cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in chemical synthesis.
2,4,6-Trinitroaniline: Studied for its potential anticancer properties.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Uniqueness: N-(2,4,6-Trinitrophenyl)-O-phenetidine is unique due to the combination of the trinitrophenyl group with the O-phenetidine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
60519-14-4 |
|---|---|
分子式 |
C14H12N4O7 |
分子量 |
348.27 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O7/c1-2-25-13-6-4-3-5-10(13)15-14-11(17(21)22)7-9(16(19)20)8-12(14)18(23)24/h3-8,15H,2H2,1H3 |
InChIキー |
AJGQPKHCTZQAOX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
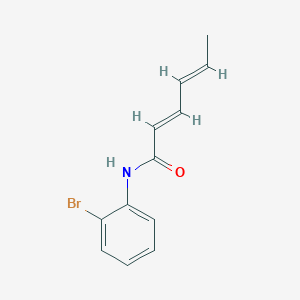

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
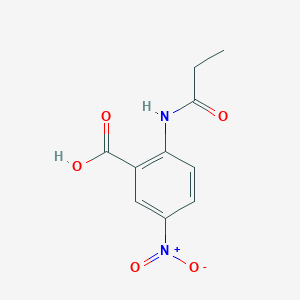
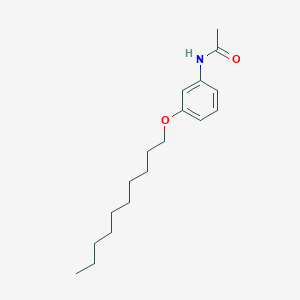
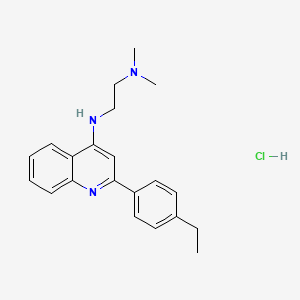
![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)

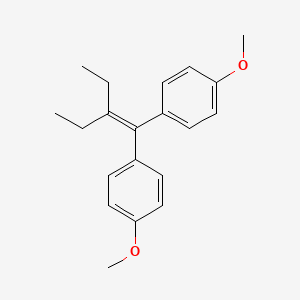
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)



